molecular formula C12H18ClNO B3042178 3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride CAS No. 5250-02-2

3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride

Cat. No. B3042178
CAS RN: 5250-02-2
M. Wt: 227.73 g/mol
InChI Key: SDNGTEVPTBGTKK-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride is a synthetic compound that belongs to the class of cathinones. It is commonly known as Dibutylone, which is a designer drug that has gained popularity in recent years due to its psychoactive effects. Dibutylone is a white crystalline powder that is soluble in water and other organic solvents. It is a potent stimulant that affects the central nervous system and is known to produce euphoria, increased energy, and altered perception.

Scientific Research Applications

Chemical Synthesis and Structural Diversity

3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one hydrochloride and its derivatives have been utilized in various chemical syntheses. Roman (2013) demonstrated the use of a related compound, 3-Dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, as a starting material in alkylation and ring closure reactions. These reactions led to a structurally diverse library of compounds, showing the potential of this class of chemicals for generating new chemical entities with varied structures (Roman, 2013).

Potential in Drug Discovery

A significant application of this compound is in the field of drug discovery. Croston et al. (2002) identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride as a nonpeptidic agonist of the urotensin-II receptor. The compound displayed selectivity and potential as a pharmacological research tool and a drug lead, demonstrating the role of such compounds in therapeutic development (Croston et al., 2002).

Interaction with Biological Molecules

In 2017, Istanbullu et al. investigated the interaction of Mannich base derivatives, including 3-(dimethylamino)-1-(1H-indol-3-yl)propan-1-one hydrochloride, with fish sperm DNA. This study, utilizing electrochemical detection, highlighted the potential of these compounds in the study of DNA interactions, important for understanding mechanisms at the molecular level (Istanbullu et al., 2017).

Nonlinear Optical Properties

The compound has also been explored for its nonlinear optical properties. Rahulan et al. (2014) synthesized a derivative and investigated its properties using a z-scan technique. The study revealed interesting behaviors like switchovers from saturable to reverse saturable absorption, indicating potential applications in optical device technologies (Rahulan et al., 2014).

properties

IUPAC Name

3-(dimethylamino)-1-(4-methylphenyl)propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-10-4-6-11(7-5-10)12(14)8-9-13(2)3;/h4-7H,8-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNGTEVPTBGTKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCN(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one Hydrochloride

CAS RN

5250-02-2
Record name 1-Propanone, 3-(dimethylamino)-1-(4-methylphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5250-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

53.6 Grams (g) (0.4 mole) of p-methylacetophenone, 42.4 g (0.52 mole) dimethylamine hydrochloride, 15.6 g (0.52 mole) paraformaldehyde and 64 milliliters (ml) ethanol were placed in a round-bottom flask equipped with a condenser and the mixture was heated to reflux with stirring. Next, 0.8 ml of concentrated hydrochloric acid was added to the mixture and refluxing was continued for 4 hours. The mixture was cooled and 600 ml of acetone was added. The desired product precipitated and was filtered and dried. m.p. 162°-163°. Yield: 70 g (76.9%).
Quantity
0.4 mol
Type
reactant
Reaction Step One
Quantity
42.4 g
Type
reactant
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
solvent
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Wan, CL Li, XM Li, SY Wang… - … Section E: Structure …, 2005 - scripts.iucr.org
In the title compound, C12H13N3O, the benzene and triazole rings make a dihedral angle of 59.6 (2). The crystal packing is stabilized by weak C—H⋯π interactions and van der Waals …
Number of citations: 1 scripts.iucr.org
F Lehmann, Å Pilotti, K Luthman - Molecular diversity, 2003 - Springer
A series of substituted acetophenones, paraformaldehyde, and symmetrical dialkylamines were used in microwave enhanced Mannich reactions. Appropriate reaction conditions in …
Number of citations: 61 link.springer.com

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